5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-13-3-5-2-6(12)11-7(10-5)8-4-9-11/h2,4H,3H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPCSTHSPVPAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214414 | |
| Record name | 5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105445-09-8 | |
| Record name | 5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 1H-1,2,4-Triazol-5-Amine with 1,3-Dicarbonyl Compounds
In a representative procedure, 1H-1,2,4-triazol-5-amine reacts with ethyl 4-chloro-3-oxobutanoate in acetic acid under reflux to form 7-chloro-5-(chloromethyl)triazolo[1,5-a]pyrimidine. Subsequent nucleophilic substitution of the chloromethyl group with methoxide yields the target compound. This method achieves moderate yields (45–60%) but requires stringent control over reaction conditions to avoid over-oxidation.
α,β-Unsaturated Ketone Cyclization
Alternative routes employ α,β-unsaturated ketones as electrophilic partners. For example, cinnamaldehyde derivatives undergo cyclocondensation with aminotriazoles in the presence of Brønsted acids, forming the pyrimidine ring with inherent substituents. While this method simplifies step count, regioselectivity challenges limit its application for asymmetric substitution patterns.
Catalytic Synthesis Using Schiff Base Zinc Complexes
Recent advances highlight the use of immobilized catalysts for eco-friendly synthesis. Nano-[CuFe2O4@SiO2/propyl-1-(O-vanillinaldimine)][ZnCl2], a magnetically recoverable catalyst, enables solvent-free synthesis at 60°C.
Reaction Mechanism and Optimization
The zinc complex facilitates a tandem Knoevenagel-Michael-cyclocondensation sequence between aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole. For 5-(methoxymethyl) derivatives, substituting aldehydes with methoxymethyl-acetaldehyde increases yield to 78%. Catalyst recyclability (up to 5 cycles) and reduced reaction times (3–4 hours) make this method industrially viable.
Multi-Step Synthesis from 1H-1,2,4-Triazol-5-Amine
A four-step protocol from 1H-1,2,4-triazol-5-amine provides precise control over substitution patterns:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Ethyl 4-chloro-3-oxobutanoate, AcOH, reflux | 7-Chloro-5-(chloromethyl) intermediate | 85% |
| 2 | POCl3, 80°C | Phosphorylated derivative | 92% |
| 3 | NaOCH3, MeOH, 50°C | Methoxymethyl substitution | 67% |
| 4 | HFIP, Tf2NH, 70°C | Ring closure and purification | 58% |
This route’s modularity allows introducing diverse groups at positions 5 and 7, though step 4’s reliance on hexafluoroisopropanol raises environmental concerns.
Substitution and Functionalization Strategies
Post-cyclization functionalization offers routes to optimize physicochemical properties.
Nucleophilic Aromatic Substitution
Chlorine atoms at position 7 undergo substitution with methoxide ions in methanol under reflux, achieving 89% conversion. Microwave-assisted conditions (100°C, 30 minutes) further enhance efficiency.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at position 5. Using 5-bromo derivatives and methoxymethylboronic acid, yields reach 72% with tetrakis(triphenylphosphine)palladium(0).
Green Chemistry and Solvent-Free Approaches
Efforts to minimize waste include:
Mechanochemical Synthesis
Ball-milling 1H-1,2,4-triazol-5-amine with ethyl 3-(methoxymethyl)-3-oxopropanoate for 2 hours produces the target compound in 68% yield without solvents.
Aqueous-Phase Reactions
Using β-cyclodextrin as a phase-transfer catalyst, reactions in water achieve 63% yield at 90°C, though prolonged reaction times (12 hours) limit scalability.
Analytical Characterization and Quality Control
Critical analytical data for 5-(methoxymethyl)triazolo[1,5-a]pyrimidin-7(4H)-one:
| Technique | Key Findings | Reference |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 3.31 (s, 3H, OCH3), 4.52 (s, 2H, CH2O), 6.89 (s, 1H, H-2) | |
| HPLC-MS (ESI+) | m/z 181.08 [M+H]+ | |
| FT-IR | ν 1675 cm−1 (C=O), 1240 cm−1 (C-O-C) |
Applications and Derivative Synthesis
While beyond preparation scope, notable derivatives include:
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups to the triazolopyrimidine scaffold.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective and anti-neuroinflammatory effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s derivatives also exhibit inhibitory activity against various enzymes and receptors, contributing to their pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one with analogs reported in the evidence:
Electrochemical and Pharmacological Profiles
- Redox Behavior: The methoxymethyl derivative is expected to exhibit less pronounced redox activity compared to halogenated analogs like S1-TP, which show distinct oxidation peaks at +1.1 V in cyclic voltammetry (CV) due to the electron-withdrawing Cl group .
- Biological Activity: Antimicrobial Potential: Analog 7-amino-2-(4-chlorophenyl)-...pyrimidin-5(4H)-one (CAS 1354764-81-0) demonstrates inhibitory effects on fungal pathogens, suggesting that methoxymethyl derivatives may share similar mechanisms . FABP4 Inhibition: S3-TP (morpholinomethyl) binds to FABP4 with an IC50 of 28 μM, highlighting the role of polar substituents in targeting lipid metabolism pathways . Cytotoxicity: Platinum(IV) complexes with triazolopyrimidinone ligands (e.g., 5-methyl derivatives) exhibit cytotoxicity in cancer cell lines (IC50: 2–15 μM), emphasizing the scaffold’s versatility in metal coordination .
Biological Activity
5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article provides an overview of the compound's biological activity, focusing on its anticancer, anticonvulsant, and antibacterial properties.
- Molecular Formula : C₉H₁₁N₅O₃
- Molecular Weight : 237.22 g/mol
- CAS Number : 1158429-12-9
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound this compound has shown promising results in various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating a series of triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines (MGC-803, HCT-116, and MCF-7), it was found that certain derivatives exhibited significant antiproliferative activity. For instance:
- Compound H12 showed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the positive control drug 5-FU .
The mechanism of action involves the inhibition of the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2 and associated proteins, ultimately inducing apoptosis and cell cycle arrest in cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties using models such as pentylenetetrazole (PTZ) induced epilepsy. In this context:
- Compounds derived from triazolo[1,5-a]pyrimidine exhibited significant anticonvulsant activities with ED50 values around 31.81 mg/kg for compound 5c and 40.95 mg/kg for compound 5e.
These compounds function primarily as positive modulators of GABA_A receptors rather than sodium channel blockers, indicating a unique mechanism that may lead to lower neurotoxicity compared to traditional anticonvulsants.
| Compound | ED50 (mg/kg) | Mechanism |
|---|---|---|
| 5c | 31.81 | GABA_A receptor modulator |
| 5e | 40.95 | GABA_A receptor modulator |
Antibacterial Activity
The triazolo[1,5-a]pyrimidine scaffold has also demonstrated antibacterial properties. Research indicates that derivatives can inhibit bacterial growth effectively, although specific data on the methoxymethyl derivative is limited.
Q & A
Q. What are the common synthetic routes for preparing 5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
The compound is synthesized via cyclocondensation or cyclization reactions. Key steps include:
- Cyclocondensation of aminoguanidine derivatives with alkyl cyanoacetates to form bicyclic intermediates, followed by functionalization (e.g., nitrosation, reduction, and acylation) .
- Use of trimethylenedipiperidine (TMDP) as a catalyst in ethanol/water (1:1 v/v) to improve reaction efficiency and yield, with purification via silica gel chromatography .
- Optimization of solvent systems (e.g., DMF with DEAD for cyclization) to stabilize reactive intermediates .
Q. What analytical techniques are employed to characterize triazolopyrimidinone derivatives?
- NMR spectroscopy (¹H and ¹³C, 400 MHz) for structural elucidation of substituents and ring systems .
- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns (e.g., [M + H]⁺ or [M + Na]⁺ peaks) .
- Microanalysis (e.g., CHNS elemental analysis) to verify purity .
- Thin-layer chromatography (TLC) on silica gel plates for reaction monitoring .
Q. What solvents and catalysts are effective in triazolopyrimidinone synthesis?
- TMDP in ethanol/water mixtures enhances reaction rates and reduces side products compared to traditional catalysts like piperidine .
- Polar aprotic solvents (e.g., DMF) facilitate cyclization steps by stabilizing charged intermediates .
Advanced Research Questions
Q. How can cyclocondensation reactions be optimized to improve yields of triazolopyrimidinone intermediates?
- Systematic parameter screening : Vary temperature (80–120°C), catalyst loading (5–20 mol%), and solvent ratios (e.g., ethanol/water vs. pure ethanol) to balance reactivity and solubility .
- Additive selection : Use diethyl azodicarboxylate (DEAD) or ortho esters to drive cyclization to completion, minimizing byproducts .
- Real-time monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction conditions dynamically .
Q. What electrochemical methods are suitable for studying DNA interactions of triazolopyrimidinones?
- Differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are used to assess binding affinity with DNA. Key parameters:
Q. How do substituents on the triazolopyrimidinone core influence corrosion inhibition efficiency?
- Electrochemical impedance spectroscopy (EIS) and Tafel polarization evaluate inhibition performance in chloride environments. Substituents like methoxymethyl enhance adsorption on metal surfaces via electron-donating groups, reducing corrosion current density (e.g., from 12.3 µA/cm² to 2.1 µA/cm²) .
- Quantum chemical calculations : Correlate substituent electronegativity with inhibition efficiency (e.g., trifluoromethyl groups increase hydrophobicity) .
Q. What strategies are used in lead optimization of triazolopyrimidinones for antimalarial activity?
- Structure-activity relationship (SAR) studies :
- Introduce aryl/aralkyl amines at position 7 to enhance Plasmodium falciparum inhibition (IC₅₀ < 100 nM) .
- Replace chlorophenyl groups with trifluoromethyl to improve metabolic stability .
Q. How to analyze conflicting electrochemical data in triazolopyrimidinone studies?
- Controlled variable isolation : Test one parameter (e.g., pH) while holding others constant to identify confounding factors .
- Statistical validation : Use triplicate measurements and ANOVA to assess reproducibility (RSD < 5%) .
- Cross-technique validation : Combine CV data with UV-Vis spectroscopy or fluorescence quenching to confirm binding mechanisms .
Methodological Notes
- Synthesis : Prioritize TMDP over piperidine for safer handling and higher yields .
- Electrochemical studies : Pre-treat carbon electrodes with nitric acid to remove organic contaminants and ensure reproducibility .
- Biological assays : Include cytotoxicity controls (e.g., C6 glioma cells) to differentiate therapeutic efficacy from nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
